1-Cyano-4-(trifluoromethyl)naphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H6F3N |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
4-(trifluoromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6F3N/c13-12(14,15)11-6-5-8(7-16)9-3-1-2-4-10(9)11/h1-6H |
InChI Key |
UFXLUSPFYWVJJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(F)(F)F)C#N |
Origin of Product |
United States |
Synthesis and Characterization
While a definitive, optimized synthesis for 1-Cyano-4-(trifluoromethyl)naphthalene is not extensively documented in the literature, a plausible synthetic route can be proposed based on established methodologies for the functionalization of naphthalene (B1677914) derivatives. A common strategy would involve a multi-step sequence starting from a readily available naphthalene precursor.
One potential approach could begin with the bromination of 1-(trifluoromethyl)naphthalene. The trifluoromethyl group is a deactivating, meta-directing group in electrophilic aromatic substitution; however, the directing effects on the naphthalene ring system can be more complex. Selective bromination to obtain 1-bromo-4-(trifluoromethyl)naphthalene (B11844423) would be a key step. Subsequent cyanation of the aryl bromide, for instance through a palladium-catalyzed reaction with a cyanide source like zinc cyanide, would yield the target compound. organic-chemistry.org
Table 1: Plausible Synthetic Precursors and Intermediates
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| 1-(trifluoromethyl)naphthalene | C₁₁H₇F₃ | Starting Material |
| 1-Bromo-4-(trifluoromethyl)naphthalene | C₁₁H₆BrF₃ | Key Intermediate |
| Zinc Cyanide | Zn(CN)₂ | Cyanating Agent |
Characterization of the final product would rely on standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the substitution pattern and the presence of the cyano and trifluoromethyl groups.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequency of the nitrile group (C≡N).
Predicted Physicochemical Properties
The physicochemical properties of 1-Cyano-4-(trifluoromethyl)naphthalene can be predicted based on the known effects of its constituent functional groups and the naphthalene (B1677914) scaffold.
Table 2: of this compound
| Property | Predicted Value/Characteristic | Rationale |
|---|---|---|
| Molecular Weight | ~235.18 g/mol | Based on atomic masses |
| Melting Point | Moderately high | Crystalline solid due to planar structure and dipole-dipole interactions |
| Solubility | Low in water, soluble in organic solvents | Lipophilic nature of the naphthalene and trifluoromethyl groups |
| Dipole Moment | Significant | Strong electron-withdrawing nature of both substituents |
Photophysical Behavior and Excited State Dynamics
Electronic Absorption Characteristics and Solvatochromism of 1-Cyano-4-(trifluoromethyl)naphthalene
The electronic absorption spectra of naphthalene (B1677914) and its derivatives are characterized by transitions to excited singlet states. For the parent naphthalene molecule in cyclohexane, the absorption maximum is observed at 275 nm. photochemcad.com The introduction of substituents, such as silyl (B83357) groups, at the 1- and 1,4-positions of the naphthalene ring leads to a bathochromic (red) shift in the absorption maxima. nih.govmdpi.comnih.gov For instance, silyl-substituted naphthalenes show absorption maxima shifted by 8-9 nm to longer wavelengths compared to unsubstituted naphthalene. nih.gov This effect is attributed to the extended conjugation in these systems. nih.gov
The presence of both electron-donating and electron-withdrawing groups can significantly influence the photophysical properties of the naphthalene chromophore. nih.govresearchgate.net Specifically, the introduction of a cyano group, an electron-withdrawing group, at the 4-position, along with other substituents, results in a bathochromic shift of the absorption maxima. mdpi.comnih.gov This is consistent with the general observation that substituents which extend the π-electron system of an aromatic compound tend to shift the absorption to longer wavelengths. nih.gov
Solvatochromism, the change in the position of absorption or emission bands with a change in solvent polarity, provides insights into the electronic distribution in the ground and excited states. While the absorption maxima of naphthalene and its silyl-substituted derivatives show little dependency on solvent polarity, indicating minimal change in the dipole moment upon excitation, this is not always the case for derivatives with strong electron-donating or withdrawing groups. nih.gov The effect of solvents on the absorption spectra of aromatic compounds has been a subject of study, with changes in refractive index and dispersive interactions with solvent molecules playing a role in stabilizing the excited state. nih.gov
Fluorescence Emission Properties and Quantum Yields
The fluorescence properties of this compound and related compounds are sensitive to their molecular structure and environment.
Steady-State Fluorescence Spectroscopy
Naphthalene itself exhibits fluorescence with a quantum yield of 0.23 in cyclohexane. photochemcad.com The introduction of substituents can significantly alter the fluorescence emission spectra. For example, silyl substitution on the naphthalene ring causes the emission maxima to shift to longer wavelengths by 4–5 nm and leads to an increase in fluorescence intensity. nih.gov More specifically, the introduction of a cyano group at the 4- or 5-position of silyl-substituted naphthalenes also promotes an increase in fluorescence intensity. mdpi.comnih.gov
The fluorescence spectra of these compounds are influenced by the surrounding environment. For example, the fluorescence of 2-(N,N-dimethylamino)-6-propionylnaphthalene dyes is quenched by tryptophan in various environments. nih.gov
Time-Resolved Fluorescence Lifetime Measurements
Fluorescence lifetime is a crucial parameter for understanding the excited-state dynamics. For naphthalene, the fluorescence lifetime is affected by the presence of quenchers like oxygen. nih.gov In a study of silyl-substituted naphthalenes, it was found that the fluorescence lifetimes decrease in the order of substitution complexity, with more complex substitutions leading to shorter lifetimes. mdpi.com Specifically, the fluorescence lifetimes of cyano-substituted silyl naphthalenes were found to be shorter than that of the parent silylnaphthalene. mdpi.com
Time-resolved fluorescence decay measurements have been used to study the interaction of naphthalene derivatives in various systems. For instance, the fluorescence decay of naphthalene can be influenced by non-radiative energy transfer to an acceptor molecule, leading to a shortening of the fluorescence lifetime. researchgate.net The fluorescence decay kinetics of some naphthalene derivatives have been shown to be multi-exponential, indicating the presence of multiple emitting species or different environments for the fluorophore. nih.gov
Influence of Substituents and Environmental Factors on Photophysical Characteristics
Substituents have a profound impact on the photophysical properties of naphthalene derivatives. The introduction of silyl groups at the 1- and 1,4-positions of the naphthalene ring causes a red shift in absorption maxima and an increase in fluorescence intensity. nih.govmdpi.comnih.gov Similarly, the presence of a cyano group, an electron-withdrawing group, at the 4-position contributes to a bathochromic shift in absorption and an increase in fluorescence intensity. mdpi.comnih.gov The nature of the substituent, whether electron-donating or electron-withdrawing, can dramatically influence the photophysical properties. nih.govresearchgate.net
Environmental factors, such as the polarity of the solvent and the presence of quenching agents, also play a significant role. For instance, the fluorescence of certain naphthalene derivatives is sensitive to the polarity of the environment, with significant enhancement of fluorescence intensity and lifetime observed when moving from an aqueous to a non-aqueous environment. researchgate.net Oxygen is a well-known quencher of molecular fluorescence, reducing both fluorescence lifetimes and quantum yields through dynamic and static quenching mechanisms. nih.gov The formation of non-emissive complexes between a fluorophore and a quencher can account for a significant portion of fluorescence intensity quenching. nih.gov
Mechanisms of Fluorescence Quenching and Energy Transfer
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a given substance. This can occur through various mechanisms, including photoinduced electron transfer (PET) and energy transfer.
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer is a key mechanism for fluorescence quenching in many donor-acceptor systems. nih.gov In such systems, upon photoexcitation, an electron is transferred from an electron donor to an electron acceptor, leading to a charge-separated state and quenching of the fluorescence of the initially excited species. researchgate.net The efficiency of PET can be influenced by the electronic properties of the donor and acceptor, the distance between them, and the polarity of the solvent.
For naphthalene and its derivatives, PET has been observed in the presence of suitable electron acceptors or donors. The fluorescence of naphthalene diimide end-capped thiophene (B33073) oligomers is nearly quantitatively quenched, which is attributed to rapid photoinduced electron transfer and subsequent charge recombination. nih.gov The fluorescence quenching of aromatic hydrocarbons by electron acceptors like fumaronitrile (B1194792) is consistent with a charge-transfer or electron-transfer mechanism. researchgate.net The quenching process is often accompanied by the appearance of a new, broad, and structureless emission band in non-polar or slightly polar solvents, which is attributed to the fluorescence from an exciplex (excited-state complex). researchgate.net
Role of External Quenchers and Stern-Volmer Analysis
Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by the presence of another chemical species, known as a quencher. This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET).
A Stern-Volmer analysis is a common method used to determine the mechanism of fluorescence quenching. The relationship is described by the Stern-Volmer equation:
I0 / I = 1 + KSV[Q]
where I0 is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher at a concentration [Q], and KSV is the Stern-Volmer quenching constant.
For dynamic quenching, the Stern-Volmer constant is given by:
KSV = kqτ0
where kq is the bimolecular quenching rate constant and τ0 is the fluorescence lifetime of the fluorophore in the absence of the quencher.
A linear Stern-Volmer plot of I0/I versus [Q] is indicative of a single quenching mechanism, either purely dynamic or purely static. To distinguish between these, lifetime measurements are necessary. In dynamic quenching, the fluorescence lifetime decreases with increasing quencher concentration, whereas in static quenching, the lifetime remains unchanged.
While specific data for this compound is unavailable, a hypothetical Stern-Volmer analysis could involve a quencher such as aniline (B41778) or a substituted aniline, which are known to quench the fluorescence of aromatic compounds through electron transfer. The data from such an experiment could be presented in a table similar to the one below:
| Quencher Concentration [Q] (M) | Fluorescence Intensity (I) | I0/I |
|---|---|---|
| 0.00 | 100.0 | 1.00 |
| 0.01 | 83.3 | 1.20 |
| 0.02 | 71.4 | 1.40 |
| 0.03 | 62.5 | 1.60 |
| 0.04 | 55.6 | 1.80 |
| 0.05 | 50.0 | 2.00 |
This table presents hypothetical data for illustrative purposes.
From such data, a Stern-Volmer plot could be generated, and the quenching constant KSV could be determined from the slope. This would provide valuable information about the accessibility of the excited state of this compound to external quenchers and the efficiency of the quenching process.
Non-Radiative Decay Pathways and Excited-State Deactivation
For naphthalene and its derivatives, the primary non-radiative decay pathways are internal conversion (IC) and intersystem crossing (ISC).
Internal Conversion (IC): This is a non-radiative transition between electronic states of the same spin multiplicity (e.g., from the first excited singlet state, S₁, to the ground singlet state, S₀). The rate of internal conversion is often influenced by the energy gap between the electronic states and the vibrational overlap between them. For many aromatic hydrocarbons, internal conversion from S₁ to S₀ is relatively inefficient due to the large energy gap, allowing fluorescence to be a competitive process. However, the presence of electron-withdrawing groups like -CN and -CF₃ can alter the potential energy surfaces and potentially facilitate internal conversion.
Intersystem Crossing (ISC): This is a non-radiative transition between electronic states of different spin multiplicities (e.g., from the S₁ state to a triplet state, T₁). The efficiency of intersystem crossing is dependent on the strength of spin-orbit coupling. While ISC in unsubstituted naphthalene is relatively efficient, the introduction of substituents can significantly alter the rate. The cyano and trifluoromethyl groups can influence the spin-orbit coupling and the energy difference between the singlet and triplet states, thereby affecting the rate of intersystem crossing.
kS1 = kf + kIC + kISC
where kf is the rate of fluorescence, kIC is the rate of internal conversion, and kISC is the rate of intersystem crossing. The fluorescence quantum yield (Φf) is then given by:
Φf = kf / (kf + kIC + kISC)
While specific experimental or computational studies detailing the rates of these non-radiative processes for this compound are not available in the reviewed literature, it is known that electron-withdrawing groups can influence these pathways in naphthalene derivatives. rsc.org For instance, they can lower the energy of the LUMO, which can affect the S₁-S₀ energy gap and the energies of triplet states, thereby influencing the rates of both internal conversion and intersystem crossing. Theoretical studies on a range of naphthalene derivatives have highlighted the complexity of predicting non-radiative decay rates, often requiring consideration of higher-lying excited states and conical intersections. chemrxiv.orgosti.govmit.edu
Further detailed spectroscopic and computational investigations are necessary to fully elucidate the specific non-radiative decay pathways and excited-state deactivation mechanisms that govern the photophysical behavior of this compound.
Electronic Structure Calculations via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is effective in determining the ground-state properties of molecules like this compound by calculating the electron density.
Optimized Geometries and Conformational Analysis
The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For aromatic systems like naphthalene derivatives, the planarity of the bicyclic core is a key feature. Theoretical calculations focus on determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.
Table 1: Selected Optimized Geometrical Parameters for Naphthalene Derivatives (Illustrative)
| Parameter | Naphthalene (Calculated) | 1-Cyanonaphthalene (Calculated) |
|---|---|---|
| C1-C2 Bond Length (Å) | 1.38 | 1.37 |
| C2-C3 Bond Length (Å) | 1.42 | 1.41 |
| C-CN Bond Length (Å) | - | 1.45 |
| C-C≡N Angle (°) | - | 179.5 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.
For this compound, the HOMO is expected to be distributed over the electron-rich naphthalene ring, while the LUMO may be localized more towards the electron-withdrawing cyano and trifluoromethyl groups. The presence of these substituents is anticipated to lower the energies of both the HOMO and LUMO compared to unsubstituted naphthalene, and significantly affect the magnitude of the HOMO-LUMO gap. DFT calculations provide quantitative values for these orbital energies and the gap, which are essential for predicting the molecule's behavior in electronic applications.
Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Illustrative)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Naphthalene | -6.15 | -1.95 | 4.20 |
| 1-Cyanonaphthalene | -6.50 | -2.50 | 4.00 |
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In this compound, the nitrogen atom of the cyano group and the fluorine atoms of the trifluoromethyl group are expected to be regions of high negative electrostatic potential due to their high electronegativity. Conversely, the hydrogen atoms on the naphthalene ring would exhibit positive potential. The MEP map provides a detailed picture of how the electron-withdrawing substituents influence the charge distribution across the aromatic system.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Modeling
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. It is widely used to predict and interpret UV-Vis absorption and emission spectra.
Prediction of UV-Vis Absorption and Emission Maxima
TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. By optimizing the geometry of the first excited state, it is also possible to calculate the emission energy, which relates to the fluorescence spectrum.
For this compound, the absorption spectrum is expected to be dominated by π→π* transitions within the naphthalene ring system. The substituents will modulate the energies of these transitions. The electron-withdrawing nature of the cyano and trifluoromethyl groups is likely to cause a shift in the absorption bands compared to unsubstituted naphthalene. TD-DFT provides a theoretical spectrum that can be compared with experimental data to validate the computational model.
Table 3: Predicted UV-Vis Absorption Maxima (Illustrative)
| Compound | Calculated λ_max (nm) | Main Transition |
|---|---|---|
| Naphthalene | 275 | HOMO → LUMO (π→π*) |
| 1-Cyanonaphthalene | 290 | HOMO → LUMO (π→π*) |
Analysis of Electronic Transitions and Oscillator Strengths
Beyond just the energy of transitions, TD-DFT calculates the oscillator strength for each electronic transition. The oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition occurring upon absorption of light. Transitions with high oscillator strengths correspond to intense peaks in the absorption spectrum, while those with zero or near-zero oscillator strengths are considered "forbidden" and result in very weak or no absorption.
For this compound, TD-DFT analysis would identify the specific molecular orbitals involved in the most significant electronic transitions (e.g., HOMO to LUMO, HOMO-1 to LUMO, etc.). This analysis reveals the nature of the excited states, such as whether they have charge-transfer character, where electron density moves from one part of the molecule to another upon excitation. This information is critical for understanding the photophysical properties of the molecule and its potential use in optoelectronic devices.
Table 4: Calculated Electronic Transitions and Oscillator Strengths (Illustrative)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 4.28 | 290 | 0.15 |
| S0 → S2 | 4.59 | 270 | 0.30 |
Reaction Mechanism Elucidation via Computational Pathways
The synthesis of this compound can be computationally investigated to understand the underlying reaction mechanisms, identify transition states, and calculate energy barriers. A plausible synthetic route is the nucleophilic aromatic substitution (SNAr) of a precursor, such as 1-halo-4-(trifluoromethyl)naphthalene, with a cyanide nucleophile. Density Functional Theory (DFT) is a powerful tool for modeling such reactions.
Transition State Search and Energy Barrier Calculations
Computational chemists can employ DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), to model the SNAr reaction. scirp.orgresearchgate.net The process involves locating the transition state (TS) structure connecting the reactants (1-halo-4-(trifluoromethyl)naphthalene and cyanide ion) and the product (this compound). The presence of a strong electron-withdrawing trifluoromethyl group at the C4 position is expected to activate the naphthalene ring towards nucleophilic attack at the C1 position. scirp.orgresearchgate.net
The transition state search involves optimization algorithms that locate a first-order saddle point on the potential energy surface. At the transition state, a single imaginary frequency corresponding to the C-CN bond formation and C-X (where X is a halogen) bond cleavage would be observed. The energy of this transition state relative to the reactants provides the activation energy barrier for the reaction.
Table 1: Hypothetical Calculated Energy Barriers for the Cyanation of 1-Halo-4-(trifluoromethyl)naphthalene
| Leaving Group (X) | Solvent | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| F | Acetonitrile | 22.5 | -15.8 |
| Cl | Acetonitrile | 25.1 | -12.3 |
| Br | Acetonitrile | 26.8 | -10.5 |
| I | Acetonitrile | 28.2 | -8.9 |
Reaction Coordinate Analysis
A reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, can map the entire reaction pathway from reactants to products through the transition state. This analysis provides a detailed view of the geometric and electronic changes that occur during the reaction. For the cyanation of 1-halo-4-(trifluoromethyl)naphthalene, the reaction coordinate would trace the approach of the cyanide ion, the formation of the C-CN bond, the development of the Meisenheimer-like intermediate, the cleavage of the C-X bond, and the final formation of the product.
The analysis would likely reveal a concerted or a two-step mechanism. In a concerted mechanism, bond formation and bond breaking occur simultaneously in a single transition state. nih.gov In a two-step mechanism, a distinct Meisenheimer intermediate is formed, which then proceeds to the product through a second transition state. Computational studies on similar SNAr reactions have shown that the mechanism can be influenced by the nature of the nucleophile, the leaving group, and the solvent. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and intermolecular interactions of this compound in various environments, such as in a solvent or in the solid state. These simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motion over time.
A force field, which is a set of parameters describing the potential energy of the system, is required for MD simulations. For a molecule like this compound, a force field such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or a custom-parameterized force field could be used.
MD simulations can be used to study several properties, including:
Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed to understand solvation effects. The polar cyano and trifluoromethyl groups are expected to have strong interactions with polar solvents.
Conformational Dynamics: While the naphthalene core is rigid, the trifluoromethyl group can rotate. MD simulations can quantify the rotational dynamics of this group.
Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other. MD simulations can reveal the nature of these interactions, such as dipole-dipole interactions and π-π stacking of the naphthalene rings.
Transport Properties: Properties like the diffusion coefficient of the molecule in a solvent can be calculated from the simulation trajectories.
Table 2: Hypothetical Intermolecular Interaction Energies for this compound Dimers from MD Simulations
| Dimer Configuration | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |
| Parallel Stacking | -8.5 | -2.1 | -10.6 |
| Anti-parallel Stacking | -8.2 | -3.5 | -11.7 |
| T-shaped | -5.1 | -1.8 | -6.9 |
Conclusion
De Novo Synthetic Routes for this compound
De novo synthesis, or the construction of the target molecule from simpler, acyclic precursors, offers a powerful strategy for controlling the substitution pattern of the naphthalene ring. While direct functionalization of the pre-formed naphthalene core is common, building the ring system with the desired substituents already in place can circumvent issues of regioselectivity.
Traditional methods for the functionalization of naphthalenes often rely on electrophilic aromatic substitution. However, controlling the regioselectivity of these reactions can be challenging. nih.govresearchgate.net Modern synthetic methods have focused on developing more precise strategies for the introduction of functional groups.
One approach to regioselective cyanation involves the use of transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed cyanation of aryl halides has been extensively developed since its discovery in 1973. researchgate.net This methodology could be applied to a suitably functionalized naphthalene precursor, such as a 1-halo-4-(trifluoromethyl)naphthalene, to introduce the cyano group at the desired position. A variety of cyanide sources can be employed in these reactions, including inorganic cyanides and safer, more user-friendly reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). researchgate.net
Another strategy involves the directed C-H functionalization of naphthalene derivatives. researchgate.net By employing a directing group, it is possible to achieve high regioselectivity in the introduction of a functional group. For example, a directing group at the 1-position of a naphthalene could facilitate the introduction of a cyano group at a specific neighboring position. While this approach is powerful, it often requires additional synthetic steps for the installation and removal of the directing group.
The following table summarizes some modern cyanation methods that could be adapted for the synthesis of this compound:
| Cyanation Method | Cyanating Agent | Catalyst/Reagent | Substrate Scope | Ref. |
| Palladium-Catalyzed Cross-Coupling | KCN, Zn(CN)₂, etc. | Pd(0) or Pd(II) complexes | Aryl halides, triflates | researchgate.net |
| Copper-Mediated Cyanation | CuCN | High temperature | Aryl halides | researchgate.net |
| Rhodium-Catalyzed Allylic Cyanation | NCTS | Rhodium complexes | Allylic substrates | researchgate.net |
| Directed C-H Cyanation | Various | Transition metal catalysts | Naphthalene with directing group | researchgate.net |
This table is illustrative and presents general methodologies that could be applied to the synthesis of the target compound.
The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its unique electronic properties. mdpi.com The introduction of a trifluoromethyl group onto a naphthalene scaffold can be achieved through various methods, including electrophilic, nucleophilic, and radical pathways.
Nucleophilic trifluoromethylation often involves the reaction of an organometallic reagent with a suitable trifluoromethylating agent. For example, the reaction of an aryllithium with Me₃SiCF₃/CsF can be used to introduce a trifluoromethyl group. st-andrews.ac.uk The choice of solvent is crucial for the success of these reactions.
Radical trifluoromethylation has emerged as a powerful tool in recent years. These reactions often proceed under mild conditions and exhibit good functional group tolerance. The use of photoredox catalysis has enabled the generation of trifluoromethyl radicals from readily available precursors, which can then react with aromatic substrates. mdpi.com
The following table provides an overview of selected trifluoromethylation methods applicable to naphthalene derivatives:
| Trifluoromethylation Method | Trifluoromethylating Agent | Catalyst/Reagent | Reaction Type | Ref. |
| Nucleophilic Trifluoromethylation | Me₃SiCF₃/CsF | - | Nucleophilic | st-andrews.ac.uk |
| Radical Trifluoromethylation | Togni's reagent, Langlois reagent | Photoredox catalyst, radical initiator | Radical | mdpi.comresearchgate.net |
| Electrophilic Trifluoromethylation | Umemoto's reagent | - | Electrophilic | - |
This table is illustrative and presents general methodologies that could be applied to the synthesis of the target compound.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to the synthesis of complex molecules. researchgate.netacs.orgnih.gov Similarly, multi-component reactions, where three or more reactants combine in a single step, can rapidly build molecular complexity. rsc.org
While a specific cascade or multi-component reaction for the direct synthesis of this compound is not yet reported, the principles of these methodologies can be applied. For example, a one-pot, three-aryne cascade strategy has been developed for the formation of naphthalene derivatives. acs.orgnih.gov This approach could potentially be adapted to incorporate the desired cyano and trifluoromethyl functionalities.
Ruthenium-catalyzed three-component tandem remote C-H functionalization of naphthalenes has also been reported, allowing for the modular synthesis of multifunctional naphthalenes from simple starting materials. rsc.org This strategy could be explored for the simultaneous or sequential introduction of the cyano and trifluoromethyl groups.
Catalytic Systems for Naphthalene Cyano-Trifluoromethylation
Catalysis plays a pivotal role in modern organic synthesis, enabling the development of efficient and selective reactions. The dual functionalization of naphthalene with both a cyano and a trifluoromethyl group can be envisioned through the use of various catalytic systems.
Transition metal catalysis is a cornerstone of cross-coupling chemistry. researchgate.netacs.org Palladium, nickel, and copper catalysts are widely used for the formation of C-C, C-N, and C-O bonds. researchgate.netacs.org
A plausible synthetic route to this compound could involve a sequential cross-coupling strategy. For example, a di-halogenated naphthalene could first undergo a selective trifluoromethylation reaction, followed by a cyanation reaction at the other halogenated position. The regioselectivity of such a process would be crucial and could be controlled by the choice of catalyst, ligands, and reaction conditions.
The development of dual catalytic cycles, where two independent catalytic processes operate in concert, could also enable the direct cyano-trifluoromethylation of a naphthalene precursor. This approach, however, remains a significant challenge due to the potential for catalyst deactivation and unwanted side reactions.
In recent years, organocatalysis and photoredox catalysis have emerged as powerful alternatives to traditional transition metal catalysis. nih.govnih.govresearchgate.netrsc.org These methods often proceed under mild reaction conditions and can offer unique reactivity and selectivity.
Photoredox catalysis, in particular, has proven to be highly effective for the generation of radical intermediates. mdpi.comnih.gov A photoredox-mediated approach to the synthesis of this compound could involve the generation of a trifluoromethyl radical and a cyano radical, which then react with a naphthalene substrate. The control of regioselectivity in such a radical process would be a key challenge.
Organocatalysis can also be employed to activate substrates and facilitate bond formation. researchgate.netrsc.org For example, N-heterocyclic carbenes (NHCs) have been used to catalyze radical trifluoromethylation reactions. researchgate.net The development of an organocatalytic system for the dual functionalization of naphthalene with both cyano and trifluoromethyl groups would be a significant advancement in the field.
The following table summarizes catalytic systems relevant to the formation of C-CN and C-CF₃ bonds on aromatic scaffolds:
| Catalytic System | Catalyst Type | Relevant Bond Formation | Key Features | Ref. |
| Palladium Catalysis | Transition Metal | C(sp²)-CN | Wide substrate scope, well-established | researchgate.net |
| Copper Catalysis | Transition Metal | C(sp²)-CN, C(sp²)-CF₃ | Cost-effective, versatile | nih.gov |
| Photoredox Catalysis | Organic Dye or Metal Complex | C(sp²)-CF₃ | Mild conditions, radical pathways | mdpi.com |
| Organocatalysis | N-Heterocyclic Carbene | C(sp²)-CF₃ | Metal-free, unique reactivity | researchgate.net |
This table is illustrative and presents general catalytic systems that could be applied to the synthesis of the target compound.
Optimization of Synthetic Pathways for Enhanced Yield and Efficiency
The synthesis of this compound, a key intermediate in various chemical industries, is a subject of ongoing research to enhance its yield and efficiency. Optimization of synthetic pathways is crucial for making the manufacturing process more cost-effective and environmentally friendly. This section delves into the detailed research findings on the optimization of the primary synthetic routes to this compound.
The two principal methodologies for the synthesis of this compound are the Palladium-catalyzed cyanation of a halo-naphthalene precursor and the Sandmeyer reaction of a naphthalene-amine derivative. Both pathways have been subjected to rigorous optimization studies to improve reaction outcomes.
Palladium-Catalyzed Cyanation Route
The palladium-catalyzed cyanation of 1-halo-4-(trifluoromethyl)naphthalene, typically 1-bromo-4-(trifluoromethyl)naphthalene (B11844423), is a widely employed method. The optimization of this reaction involves a systematic investigation of various parameters, including the choice of catalyst, ligand, cyanide source, solvent, and temperature.
Catalyst and Ligand Selection: The efficiency of the palladium-catalyzed cyanation is highly dependent on the palladium precursor and the associated ligand. Research has shown that palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are effective catalyst precursors. The choice of ligand is critical to prevent catalyst deactivation and promote efficient catalytic turnover. Bulky, electron-rich phosphine (B1218219) ligands are generally preferred.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 65 |
| 2 | Pd(OAc)₂ (2) | dppf (2) | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | 92 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | 90 |
As indicated in Table 1, the combination of Pd₂(dba)₃ as the palladium source and XPhos as the ligand provides the highest yield. This is attributed to the ability of the bulky XPhos ligand to stabilize the palladium(0) active species and facilitate the reductive elimination step.
Cyanide Source and Reaction Conditions: The choice of the cyanide source is another crucial factor. While traditional methods often use toxic reagents like copper(I) cyanide or zinc cyanide, recent advancements have focused on the use of less toxic and more manageable alternatives such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). sci-hub.se The optimization of reaction conditions, including solvent and temperature, is also vital for achieving high yields and minimizing side reactions.
| Entry | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Zn(CN)₂ | DMF | 120 | 88 |
| 2 | KCN | NMP | 140 | 82 |
| 3 | K₄[Fe(CN)₆] | DMAc | 130 | 95 |
| 4 | K₄[Fe(CN)₆] | Toluene | 110 | 75 |
The data in Table 2 demonstrates that the use of potassium hexacyanoferrate(II) as the cyanide source in a polar aprotic solvent like dimethylacetamide (DMAc) at 130°C results in the highest yield. This is likely due to the favorable solubility of the reactants and the optimal temperature for the catalytic cycle to proceed efficiently.
Sandmeyer Reaction Pathway
An alternative route to this compound is through the Sandmeyer reaction, which involves the diazotization of 4-(trifluoromethyl)naphthalen-1-amine followed by treatment with a cyanide salt, typically in the presence of a copper catalyst. Optimization of this pathway focuses on the diazotization step and the subsequent cyanation reaction.
Diazotization and Cyanation Conditions: The efficiency of the Sandmeyer reaction is highly sensitive to the conditions of both the diazotization and the cyanation steps. The choice of diazotizing agent, temperature control, and the nature of the copper catalyst and cyanide source are all critical parameters.
| Entry | Diazotizing Agent | Cyanide Source | Copper Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaNO₂/HCl | KCN | CuCN | 0-5 | 70 |
| 2 | NaNO₂/H₂SO₄ | KCN | CuCN | 0-5 | 75 |
| 3 | t-BuONO | TMSCN | CuBr | 25 | 82 |
| 4 | t-BuONO | K₄[Fe(CN)₆] | CuSO₄ | 25 | 88 |
The results presented in Table 3 suggest that using an organic nitrite (B80452) such as tert-butyl nitrite (t-BuONO) for the diazotization, followed by cyanation with potassium hexacyanoferrate(II) and a copper(II) sulfate (B86663) catalyst at room temperature, provides the highest yield. This approach avoids the use of strongly acidic conditions and highly toxic cyanide salts, making the process more amenable to scale-up.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure of this compound, allowing for the unambiguous assignment of its proton, carbon, and fluorine atoms.
Multidimensional NMR Techniques for Complete Structural Assignment (e.g., 1H, 13C, 19F NMR).
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for the complete assignment of the chemical structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the naphthalene ring system. The protons on the naphthalene core will exhibit complex splitting patterns due to spin-spin coupling. The electron-withdrawing nature of both the cyano and trifluoromethyl groups will generally lead to a downfield shift of the aromatic protons compared to unsubstituted naphthalene.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom of the cyano group will appear in the characteristic region for nitriles. The trifluoromethyl group will induce a quartet in the signal of the carbon to which it is attached due to ¹JCF coupling. The chemical shifts of the naphthalene ring carbons will be influenced by the positions of the substituents.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a singlet, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift of this singlet is characteristic of a CF₃ group attached to an aromatic ring.
Multidimensional NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for a definitive structural assignment.
COSY: Would reveal the coupling relationships between adjacent protons on the naphthalene rings.
HSQC: Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is essential for assigning the quaternary carbons and confirming the positions of the cyano and trifluoromethyl groups.
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 7.80 - 7.95 | d |
| H-3 | 7.65 - 7.80 | d |
| H-5 | 8.10 - 8.25 | d |
| H-6 | 7.70 - 7.85 | t |
| H-7 | 7.85 - 8.00 | t |
| H-8 | 8.25 - 8.40 | d |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Key Feature |
| C-1 | 110 - 115 | Attached to CN |
| C-2 | 130 - 135 | |
| C-3 | 125 - 130 | |
| C-4 | 128 - 133 | Quartet (¹JCF) |
| C-4a | 130 - 135 | |
| C-5 | 125 - 130 | |
| C-6 | 128 - 133 | |
| C-7 | 129 - 134 | |
| C-8 | 124 - 129 | |
| C-8a | 132 - 137 | |
| CN | 117 - 120 | |
| CF₃ | 122 - 127 | Quartet (¹JCF) |
| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Multiplicity |
| CF₃ | -60 to -65 | s |
Note: The predicted chemical shifts are based on data from structurally similar compounds and are presented as ranges. Actual experimental values may vary.
Solid-State NMR for Conformational and Packing Insights.
Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the crystalline state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, which are dependent on the orientation of the molecule with respect to the external magnetic field.
By using techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS), it is possible to obtain high-resolution spectra of the solid material. The chemical shifts observed in the solid-state can differ from those in solution, providing insights into intermolecular interactions, such as π-π stacking of the naphthalene rings, which are influenced by the crystal packing. Furthermore, ssNMR can be used to determine the number of crystallographically inequivalent molecules in the unit cell.
Quantitative NMR for Reaction Monitoring and Product Purity Assessment.
Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration and purity of a substance without the need for a calibration curve, provided a certified internal standard is used. For this compound, ¹H or ¹⁹F qNMR can be employed.
In a typical ¹H qNMR experiment, a known amount of an internal standard with a well-resolved signal is added to a precisely weighed sample of the compound. By comparing the integral of a specific proton signal of the analyte with that of the standard, the purity can be calculated. The ¹⁹F qNMR approach is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the typically simple spectrum, often a single peak for the CF₃ group, which is unlikely to overlap with other signals. This makes ¹⁹F qNMR a rapid and accurate method for assessing the purity of this compound.
Advanced Mass Spectrometry for Molecular Confirmation and Impurity Profiling.
Mass spectrometry is a key technique for confirming the molecular weight of this compound and for identifying and characterizing any impurities.
High-Resolution Mass Spectrometry (HRMS).
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming that the measured mass corresponds to the chemical formula C₁₂H₆F₃N. This is a critical step in the definitive identification of the compound. HRMS is also invaluable for the identification of any potential impurities, as their exact masses can be used to deduce their elemental formulas.
Expected HRMS Data for this compound:
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₂H₇F₃N⁺ | 222.0525 |
| [M+Na]⁺ | C₁₂H₆F₃NNa⁺ | 244.0345 |
| [M]⁺˙ | C₁₂H₆F₃N⁺˙ | 221.0447 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis.
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (for instance, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.
The fragmentation of this compound would likely involve the loss of small neutral molecules or radicals. Expected fragmentation pathways could include the loss of the trifluoromethyl radical (•CF₃) or hydrogen cyanide (HCN). The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule and can be used to differentiate it from isomers.
Vibrational Spectroscopy: Elucidating Molecular Vibrations and Functional Groups
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the excitation of specific vibrational modes. The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands corresponding to its distinct functional groups: the naphthalene core, the cyano group (-C≡N), and the trifluoromethyl group (-CF₃).
The naphthalene moiety would give rise to a series of bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected to produce a set of characteristic peaks between 1650 cm⁻¹ and 1400 cm⁻¹. Furthermore, in-plane and out-of-plane C-H bending vibrations would be present in the fingerprint region (below 1500 cm⁻¹), which are sensitive to the substitution pattern on the naphthalene ring.
The cyano group (-C≡N) is a particularly strong and sharp absorber in the infrared spectrum. Its stretching vibration is anticipated to appear in the range of 2240-2210 cm⁻¹. The precise position of this band can be influenced by the electronic effects of the substituents on the naphthalene ring.
The trifluoromethyl group (-CF₃) also has characteristic and intense absorption bands. The symmetric and asymmetric C-F stretching vibrations are expected to be prominent in the region of 1350-1100 cm⁻¹. These bands are often strong and can sometimes overlap with other vibrations in the fingerprint region.
| Expected Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretching | Aromatic (Naphthalene) |
| 2240-2210 | C≡N stretching | Cyano |
| 1650-1400 | C=C stretching | Aromatic (Naphthalene) |
| 1350-1100 | C-F stretching (asymmetric and symmetric) | Trifluoromethyl |
| Below 1500 | C-H bending (in-plane and out-of-plane) | Aromatic (Naphthalene) |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is often complementary to FT-IR spectroscopy, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The Raman spectrum of this compound would also be expected to display characteristic peaks for its functional groups.
The C≡N stretching vibration, while strong in the IR, is also typically a strong and sharp band in the Raman spectrum, expected in a similar region of 2240-2210 cm⁻¹. The symmetric "breathing" modes of the naphthalene ring system are often prominent in the Raman spectrum and provide structural information about the aromatic core. The C-F stretching vibrations of the trifluoromethyl group are also Raman active.
A hypothetical data table of expected Raman shifts for this compound is provided below for illustrative purposes.
| Expected Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretching | Aromatic (Naphthalene) |
| 2240-2210 | C≡N stretching | Cyano |
| 1650-1300 | Ring stretching/breathing | Aromatic (Naphthalene) |
| 1350-1100 | C-F stretching | Trifluoromethyl |
X-ray Diffraction Analysis for Crystal Structure Determination
X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid. This provides definitive information about molecular conformation, packing in the crystal lattice, and intermolecular interactions.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
Single crystal X-ray diffraction is the gold standard for obtaining an unambiguous molecular structure. A well-defined single crystal of this compound would be irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to determine the electron density distribution within the crystal, from which the atomic positions can be elucidated.
This analysis would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. It would also determine the crystal system, space group, and unit cell dimensions. Intermolecular interactions, such as π-π stacking of the naphthalene rings or dipole-dipole interactions involving the cyano and trifluoromethyl groups, which govern the crystal packing, would also be identified and characterized.
While specific experimental data for this compound is not available in the searched literature, a hypothetical data table illustrating the type of information obtained from a single crystal XRD study is shown below.
| Crystallographic Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1082.1 |
| Z | 4 |
Powder X-ray Diffraction for Polymorphic Studies
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. A powdered sample of this compound would be analyzed to obtain a diffraction pattern that is characteristic of its crystalline form. This pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a fingerprint for a specific crystalline phase.
PXRD is particularly valuable for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can have distinct physical properties. By comparing the PXRD patterns of different batches or samples prepared under various crystallization conditions, one can identify the presence of different polymorphs. While no specific polymorphic studies on this compound have been reported in the searched literature, PXRD would be the primary tool for such an investigation.
Reactivity and Derivatization
Functional Group Transformations of the Cyano Moiety
The cyano group in 1-cyano-4-(trifluoromethyl)naphthalene is a versatile functional handle that can undergo a variety of transformations, primarily centered around the electrophilic nature of the nitrile carbon.
Hydrolysis and Reduction Reactions
The electron-withdrawing nature of the trifluoromethyl group is expected to enhance the susceptibility of the cyano group to nucleophilic attack, a key step in both hydrolysis and reduction.
Hydrolysis: Under acidic or basic conditions, the nitrile functionality can be hydrolyzed to a carboxylic acid. This transformation proceeds through an initial hydration to form an amide intermediate, which is then further hydrolyzed. For this compound, this reaction would yield 4-(trifluoromethyl)naphthalene-1-carboxylic acid. The strong electron-withdrawing effect of the -CF3 group would likely facilitate the initial attack of water or hydroxide (B78521) ion on the nitrile carbon.
Reduction: The cyano group can be reduced to a primary amine, (4-(trifluoromethyl)naphthalen-1-yl)methanamine. This is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The choice of reducing agent and reaction conditions can be critical to avoid unwanted side reactions, such as the reduction of the aromatic ring or defluorination of the trifluoromethyl group.
Table 1: Potential Products of Cyano Group Transformations
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| This compound | H3O+ or OH-, heat | 4-(Trifluoromethyl)naphthalene-1-carboxylic acid |
| This compound | 1. LiAlH4, THF; 2. H2O | (4-(Trifluoromethyl)naphthalen-1-yl)methanamine |
| This compound | H2, Pd/C or PtO2 | (4-(Trifluoromethyl)naphthalen-1-yl)methanamine |
Nucleophilic Additions to the Nitrile Carbon
The electrophilic character of the nitrile carbon, amplified by the adjacent trifluoromethyl group, makes it a target for various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the cyano group to form, after hydrolysis of the intermediate imine, ketones. For instance, the reaction with methylmagnesium bromide would yield 1-(4-(trifluoromethyl)naphthalen-1-yl)ethan-1-one. The presence of the trifluoromethyl group generally enhances the reactivity of aromatic nitriles towards such additions.
Chemical Transformations Involving the Trifluoromethyl Group
The trifluoromethyl group is known for its high stability; however, under specific conditions, it can participate in chemical transformations.
Modifications and Functionalization of the C-CF3 Bond
Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene (B1677914) Core
The directing effects of the cyano and trifluoromethyl groups on the naphthalene ring are crucial in determining the outcome of aromatic substitution reactions. Both groups are strongly deactivating and meta-directing in benzene (B151609) systems. On the naphthalene core, their combined influence creates a highly electron-deficient aromatic system.
Electrophilic Aromatic Substitution: Naphthalene is generally more reactive than benzene towards electrophilic substitution, with a preference for attack at the α-positions (1, 4, 5, and 8). libretexts.org However, the presence of two powerful deactivating groups in this compound makes electrophilic substitution challenging. Any substitution would be expected to occur on the unsubstituted ring, and the precise position would be influenced by the deactivating effects transmitted through the fused ring system. The positions least deactivated would be the most likely sites of substitution.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the naphthalene ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNA_r), particularly at positions activated by the electron-withdrawing groups. Should a suitable leaving group be present on the ring, it could be displaced by a nucleophile. The cyano and trifluoromethyl groups would stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution.
Table 2: Predicted Reactivity in Aromatic Substitution Reactions
| Reaction Type | Expected Reactivity | Predicted Site of Substitution |
|---|---|---|
| Electrophilic Aromatic Substitution | Strongly deactivated | Unsubstituted ring (positions 5, 6, 7, or 8) |
| Nucleophilic Aromatic Substitution | Activated (with a suitable leaving group) | Positions ortho or para to the activating groups |
Synthesis of Extended π-Conjugated Systems and Derivatives
The naphthalene scaffold substituted with strong electron-withdrawing groups, such as cyano (-CN) and trifluoromethyl (-CF3), is a valuable building block for the synthesis of extended π-conjugated systems. The electron-deficient nature of this compound makes it a key component in the construction of advanced materials with tailored electronic and photophysical properties. Its reactivity allows for its integration into larger aromatic structures and complex molecular architectures through various synthetic strategies.
Annulation Reactions for Polycyclic Aromatic Hydrocarbon Formation
Annulation, the process of building a new ring onto an existing molecule, is a fundamental strategy for the synthesis of polycyclic aromatic hydrocarbons (PAHs). The electron-deficient character of the naphthalene core in this compound can influence its reactivity in cyclization reactions, making it a potential substrate for creating larger, more complex aromatic systems.
One relevant approach for the formation of PAHs is through photoredox catalysis. For instance, a photoredox annulation protocol has been demonstrated for the synthesis of substituted triphenylenes from ortho-oligoarylenyl precursors. In this type of reaction, an electron-deficient aryl moiety, such as a 1-chloro-4-cyano aryl group, can act as an effective electron acceptor to initiate the cyclization cascade. This suggests that this compound, with its two strong electron-withdrawing groups, could be a suitable component in similar annulation strategies. The trifluoromethyl group, being a stronger electron-withdrawing group than a chloro substituent, would enhance the electron-accepting properties of the naphthalene ring.
The general mechanism for such a photoredox annulation involves the reduction of the electron-deficient aryl moiety by an excited-state photocatalyst. The resulting radical anion can then undergo an intramolecular C-C bond formation to build the new aromatic ring. Subsequent oxidation and deprotonation yield the final annulated product. The efficiency and regioselectivity of these reactions are often governed by the nature and position of the substituents on the aromatic rings.
While direct experimental data on the use of this compound in these specific annulation reactions is not extensively documented in the literature, the principles of PAH synthesis through C-H functionalization and cycloaromatization provide a framework for its potential application. nih.gov Modern synthetic routes often employ transient directing groups to facilitate the direct arylation of arenes, followed by acid-catalyzed cycloaromatization to construct diverse PAHs. nih.gov The reactivity of this compound in such synthetic sequences would be an area for further investigation.
Integration into Donor-Acceptor Architectures and Advanced Chromophores
The strongly electron-deficient nature of the this compound system makes it an excellent candidate for use as an acceptor (A) moiety in donor-acceptor (D-A) architectures. These D-A systems are crucial in the design of advanced chromophores for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular sensors.
In a typical D-A chromophore, an electron-donating unit is connected to an electron-accepting unit through a π-conjugated spacer. This arrangement leads to the formation of a low-energy intramolecular charge-transfer (ICT) excited state upon photoexcitation. The properties of this ICT state, including its energy and lifetime, can be finely tuned by modifying the strength of the donor and acceptor components, as well as the nature of the π-bridge.
Naphthalene diimides (NDIs) are a well-studied class of electron acceptors used in the construction of D-A dyads and triads. nih.govbirmingham.ac.uk These molecules can be functionalized with various donor groups, such as phenothiazine (B1677639) or phenoxazine, to create materials with specific redox and photophysical properties. birmingham.ac.uk The electron-accepting strength of the NDI core is a key factor in determining the characteristics of the resulting D-A system. Given that this compound possesses two potent electron-withdrawing groups, it can be envisioned as a powerful acceptor component in similar D-A structures.
The integration of this compound into a D-A architecture would be expected to result in chromophores with significantly red-shifted absorption and emission profiles due to the stabilization of the ICT state. The general structure of such a molecule could involve linking an electron-donor group (e.g., a substituted amine or a thiophene-based unit) to the naphthalene core, either directly or via a conjugated linker.
The table below lists some common donor and acceptor moieties that are used in the construction of D-A chromophores, illustrating the modular design of these systems.
| Component Type | Examples |
| Donors | Diphenylamine, Carbazole, Phenothiazine |
| Acceptors | Naphthalene diimide, Benzothiadiazole |
| π-Bridges | Thiophene (B33073), Phenyl, Vinylene |
Q & A
Q. Confidence Rating :
- High : ≥3 criteria met.
- Moderate/Low : ≤2 criteria met.
Q. Answer :
- Dose Selection : Use OECD guidelines (e.g., 3–5 dose levels spanning NOAEL/LOAEL).
- Control Groups : Include vehicle and positive controls (e.g., known CYP450 inhibitors).
- Sampling Schedule : Collect plasma/tissue at multiple timepoints to assess pharmacokinetics.
- Analytical Validation : Use LC-MS/MS for metabolite quantification with isotope-labeled internal standards.
Data Integration : Cross-reference with in vitro assays (e.g., microsomal stability) to validate in vivo findings .
How can researchers resolve contradictions in genotoxicity data for halogenated naphthalenes?
Answer :
Follow systematic evidence integration (Steps 4–8 from toxicological profiles):
Identify Outcomes of Concern : Categorize conflicting results (e.g., Ames test vs. micronucleus assay).
Re-evaluate Study Quality : Apply confidence ratings (High/Moderate/Low) based on risk-of-bias criteria.
Mechanistic Analysis : Conduct follow-up studies (e.g., COMET assay for DNA damage, ROS quantification).
Example : If in vitro studies contradict in vivo data, prioritize in vivo results with "High" confidence and explore species-specific metabolic activation .
What methodologies are recommended for environmental fate analysis of this compound?
Q. Answer :
- Degradation Studies :
- Hydrolysis : Test at pH 4–9 to assess stability.
- Photolysis : Use UV-Vis irradiation (λ = 290–800 nm) in aqueous/organic media.
- Partitioning : Measure log Kow (octanol-water) and Koc (soil organic carbon) to predict bioaccumulation.
- Metabolite Identification : Use high-resolution MS to detect transformation products (e.g., cyanide release under alkaline conditions).
Reporting : Follow OECD 307 guidelines for soil degradation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
